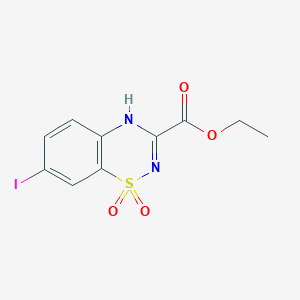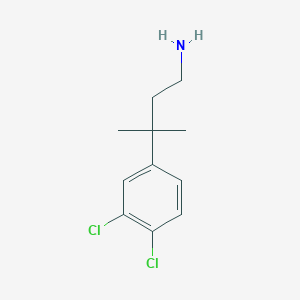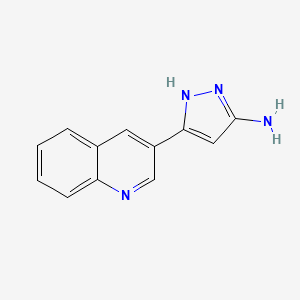![molecular formula C6H16Cl2N2O B13608137 N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride](/img/structure/B13608137.png)
N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride is a chemical compound with the molecular formula C6H15Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride typically involves the reaction of N-methylacetamide with N-methylaminoethyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of N-methyl-N-[2-(methylamino)ethyl]acetamide oxide.
Reduction: Formation of N-methyl-N-[2-(methylamino)ethyl]acetamide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mecanismo De Acción
The mechanism of action of N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-methyl-N-[2-(methylamino)ethyl]acetamidedihydrochloride can be compared with similar compounds such as N-methyl-N-[2-(methylamino)ethyl]aniline and N-methyl-N-(N,N-dimethylaminoethyl)-aminoethanol. These compounds share similar structural features but differ in their chemical reactivity and applications. For example:
N-methyl-N-[2-(methylamino)ethyl]aniline: Used in the synthesis of dyes and pigments.
N-methyl-N-(N,N-dimethylaminoethyl)-aminoethanol: Employed in the production of surfactants and emulsifiers.
The uniqueness of this compound lies in its specific reactivity and stability, making it suitable for a wide range of scientific and industrial applications.
Propiedades
Fórmula molecular |
C6H16Cl2N2O |
|---|---|
Peso molecular |
203.11 g/mol |
Nombre IUPAC |
N-methyl-N-[2-(methylamino)ethyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-6(9)8(3)5-4-7-2;;/h7H,4-5H2,1-3H3;2*1H |
Clave InChI |
LZDAHSLLKBWYQN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)CCNC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


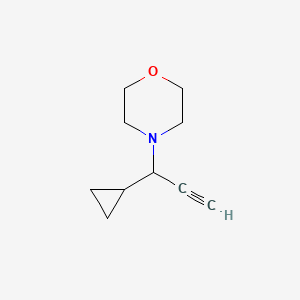

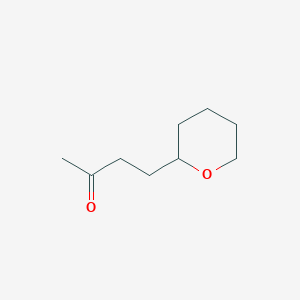
![3-[(Aminooxy)methyl]-4-bromobenzonitrile](/img/structure/B13608075.png)



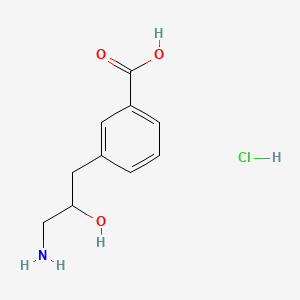
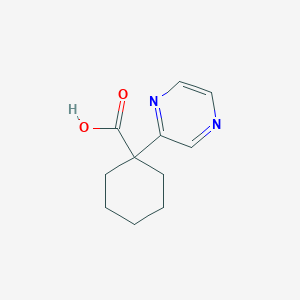
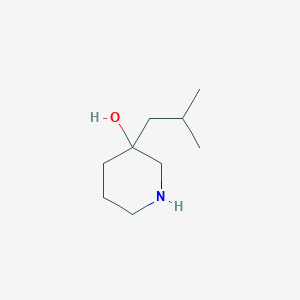
![ethyl6-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylatehydrochloride](/img/structure/B13608106.png)
